molecular formula C16H13NO2 B11861867 (S)-2-(1-phenylethyl)isoindoline-1,3-dione

(S)-2-(1-phenylethyl)isoindoline-1,3-dione

Cat. No.: B11861867
M. Wt: 251.28 g/mol
InChI Key: GSEDOKJYMYFOSX-NSHDSACASA-N
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Description

(S)-2-(1-phenylethyl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phenylethyl group attached to the isoindoline-1,3-dione core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-phenylethyl)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindoline-1,3-dione and (S)-1-phenylethylamine.

    Condensation Reaction: The key step involves the condensation of isoindoline-1,3-dione with (S)-1-phenylethylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-phenylethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylethyl group or other substituents on the isoindoline core can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(1-phenylethyl)isoindoline-1,3-dione exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-phenylethyl)isoindoline-1,3-dione: The enantiomer of the compound, with similar structural features but different stereochemistry.

    N-phenylphthalimide: A related compound with a phenyl group attached to the phthalimide core.

    2-phenylethylamine derivatives: Compounds with a phenylethylamine moiety, exhibiting similar chemical properties.

Uniqueness

(S)-2-(1-phenylethyl)isoindoline-1,3-dione is unique due to its specific chiral configuration and the presence of both isoindoline and phenylethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[(1S)-1-phenylethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3/t11-/m0/s1

InChI Key

GSEDOKJYMYFOSX-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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